N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide
Description
N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group and an amino group.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-aminobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)11-6-8-12(9-7-11)16-20(18,19)14-5-3-2-4-13(14)15/h2-9,16H,15H2,1H3 |
InChI Key |
MSMBVWGUJIMSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide typically involves the reaction of 4-acetylphenylamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-acetylphenylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-acetylphenylamine is dissolved in an appropriate solvent like dichloromethane, and sulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the acetyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential use in treating bacterial infections due to its sulfonamide structure.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)-2-aminobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an acetyl group and an amino group on the benzene ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
